Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Ring-opening metathesis polymerization Glass transition temperature Polynorbornene thermal properties

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 93963-29-2; molecular formula C₁₆H₁₈O₂; MW 242.31 g/mol) is a 2,2-geminally disubstituted norbornene monomer bearing both a phenyl ring and an ethyl ester at the bridgehead olefinic carbon. This bicyclic scaffold is accessed via Diels–Alder [4+2] cycloaddition of cyclopentadiene with an appropriate α-substituted acrylate dienophile, yielding a mixture of exo and endo stereoisomers.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 93963-29-2
Cat. No. B12674617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS93963-29-2
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2CC1C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H18O2/c1-2-18-15(17)16(13-6-4-3-5-7-13)11-12-8-9-14(16)10-12/h3-9,12,14H,2,10-11H2,1H3
InChIKeyOTAUMCQINVLSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 93963-29-2): Bifunctional Norbornene Monomer for Specialty Polymer Procurement


Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 93963-29-2; molecular formula C₁₆H₁₈O₂; MW 242.31 g/mol) is a 2,2-geminally disubstituted norbornene monomer bearing both a phenyl ring and an ethyl ester at the bridgehead olefinic carbon [1]. This bicyclic scaffold is accessed via Diels–Alder [4+2] cycloaddition of cyclopentadiene with an appropriate α-substituted acrylate dienophile, yielding a mixture of exo and endo stereoisomers [2]. The geminal juxtaposition of aromatic and ester functionality on the norbornene core is structurally distinct from the more common 5-substituted norbornene architectures and uniquely positions this compound as a bifunctional monomer capable of both radical and ring-opening metathesis polymerization (ROMP) pathways while simultaneously offering the thermal-property benefits of a pendant phenyl group and the solubility/latent reactivity tunability of an ester moiety [3].

Why Generic Norbornene Monomers Cannot Replace Ethyl 2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate in Demanding Polymer Architectures


The assumption that any norbornene ester can substitute for ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate ignores the quantitative consequences of 2,2-geminal disubstitution. The co-localization of phenyl and ethyl ester groups at a single norbornene carbon creates a steric and electronic environment that is absent in simple 5-norbornene-2-carboxylate esters (e.g., CAS 10138-32-6) or in mono-substituted 2-phenyl-2-norbornene [1]. In ROMP-derived polynorbornenes, a pendant phenyl group alone raises the glass transition temperature by approximately 50 °C relative to unsubstituted polynorbornene (Tg ≈ 35 °C → ~88 °C), an effect that cannot be replicated by alkyl ester substituents [2]. Conversely, the ethyl ester functionality imparts solubility characteristics and post-polymerization modification potential that the purely hydrocarbon 2-phenyl-2-norbornene lacks [3]. Furthermore, the exo/endo stereoisomer ratio—dictated by Diels–Alder conditions—directly governs polymerization kinetics, with the exo isomer exhibiting >19-fold higher ROMP propagation rates than the endo isomer [4]. Procuring a generic norbornene monomer without controlling for both geminal substitution pattern and exo/endo composition therefore risks unpredictable thermal performance and compromised polymerization efficiency.

Quantitative Differentiation Evidence: Ethyl 2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate vs. Structural Analogs


Glass Transition Temperature Elevation by Pendant Phenyl Group in ROMP Polynorbornenes: ~50 °C Increase Over Unsubstituted Polynorbornene

In ROMP-derived homopolymers, the presence of a phenyl substituent on the norbornene skeleton raises the glass transition temperature (Tg) from approximately 35–40 °C (unsubstituted polynorbornene) to 88 ± 1 °C for poly(5-phenyl-2-norbornene), a net increase of ~50 °C [1]. This Tg is achieved irrespective of whether the monomer feed is endo-rich or all-exo, indicating that the thermal-performance benefit is robust to stereochemical variation at the 5-position [1]. For ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate, the phenyl group is located at the 2-position geminal to the ester; class-level inference predicts a similarly substantial Tg elevation relative to phenyl-free norbornene ester homopolymers, though the additional ester group may modulate the absolute Tg value. Post-polymerization hydrogenation of the phenyl side group to a cyclohexyl ring further increases Tg by 14 °C (to over 100 °C), while backbone hydrogenation decreases Tg by 17 °C [1]. This tunability through simple chemical modification is not accessible with unsubstituted or alkyl-only norbornene monomers.

Ring-opening metathesis polymerization Glass transition temperature Polynorbornene thermal properties

Tg-Raising Efficiency in Radical Copolymerization: 2-Substituted Norbornenes Outperform Styrene as Comonomers

In radical copolymerization with n-butyl acrylate (nBA), both methyl 2-norbornene-2-carboxylate (monomer 1) and 2-phenyl-2-norbornene (monomer 2) incorporate the rigid norbornane framework into the polymer backbone, producing a Tg-raising effect that is quantitatively superior to that of styrene incorporation on a per-unit basis [1]. Monomer reactivity ratios for 1 with nBA were determined as r₁ (1) = 0.023 and r₂ (nBA) = 1.33 by the Fineman–Ross method, confirming that the 2-substituted norbornene is less reactive than acrylate but still incorporates efficiently without forming significant 1–1 diad sequences [2]. The target compound, bearing both a 2-phenyl and a 2-ethyl ester group, is structurally poised to deliver the combined Tg-raising contributions of both substituent types within a single monomer unit, potentially exceeding the per-unit Tg elevation achievable with either mono-substituted analog alone.

Radical copolymerization Norbornane backbone incorporation Thermomechanical enhancement

Exo/Endo Stereochemical Control of ROMP Propagation Rate: >19-Fold Rate Differential Governed by Steric Interactions

The exo and endo stereoisomers of functionalized norbornenes exhibit profoundly different reactivity in ruthenium-initiated ROMP. A detailed mechanistic investigation of endo- and exo-dicyclopentadiene demonstrated a rate difference exceeding 19-fold between exo and endo isomers, attributed primarily to steric interactions between the growing polymer chain and the incoming monomer [1]. This exo > endo reactivity hierarchy is general across norbornene derivatives bearing polar functional groups including esters [1]. For ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate—typically produced as an exo/endo mixture via Diels–Alder cycloaddition—the stereoisomer ratio is a critical quality attribute that directly determines polymerization rate, molecular weight control, and catalyst consumption. Suppliers reporting exo/endo ratios enable users to predict and optimize ROMP performance; monomers with exo content below 50% may require higher catalyst loadings or longer reaction times.

Ring-opening metathesis polymerization Stereoisomer reactivity Polymerization kinetics

Bioorthogonal iEDDA Reactivity: Exo-Substituted Norbornenes Approach Unsubstituted Norbornene Kinetics with Tetrazines

In the inverse electron-demand Diels–Alder (iEDDA) reaction with 3,6-dipyridin-2-yl-1,2,4,5-tetrazine—a benchmark bioorthogonal ligation—the reactivity of norbornene derivatives is dominated by stereoelectronic effects at the double bond. Kinetic studies under pseudo-first-order conditions using UV-vis spectroscopy established that exo,exo-5-norbornene-2,3-dimethanol reacts with a rate only ~40% lower than unsubstituted norbornene, whereas (±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate reacts only marginally faster than unstrained alkenes [1]. This >10-fold reactivity span between exo- and endo-dominated norbornene derivatives underscores the critical importance of exo stereochemistry for applications requiring rapid, bioorthogonal conjugation [1]. Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate, depending on its exo/endo composition, can be positioned anywhere along this reactivity spectrum; exo-enriched material is the appropriate choice for time-sensitive bioconjugation, while endo-rich material may be suitable for applications where attenuated reactivity is desired.

Inverse electron-demand Diels–Alder Click chemistry Tetrazine ligation kinetics

Enzymatic Kinetic Resolution Potential: Aromatic-Substituted Norbornene Esters Achieve Up to 83% ee via PLE Hydrolysis

Pig liver esterase (PLE) has been demonstrated to resolve aromatic-substituted norbornene mono-esters with enantioselectivities reaching 83% ee [1]. In a systematic study, methyl 3-endo-phenylbicyclo[2.2.1]hept-5-ene-2-exo-carboxylate and its endo-counterpart, along with 3-endo-p-nitro-phenyl and 3-endo-benzoyl analogs, were subjected to PLE-catalyzed hydrolysis, yielding a range of low to high enantioselectivities depending on the aromatic substituent and stereochemistry [1]. The target compound—ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate—bears the phenyl group at the 2-position geminal to the ester rather than at the 3-position as in the studied substrates; however, the demonstrated susceptibility of phenyl-substituted norbornene esters to enantioselective enzymatic hydrolysis supports the feasibility of obtaining optically enriched material via biocatalytic resolution. The ethyl ester may offer altered hydrolysis kinetics relative to the methyl ester due to steric and electronic differences at the acyl carbon.

Enzymatic kinetic resolution Pig liver esterase Enantioselective hydrolysis

Ethyl Ester vs. Methyl Ester in 193-nm Photoresist Terpolymers: Distinct Solubility and Dissolution Profiles for Lithographic Performance

In the development of chemically amplified 193-nm photoresist materials, terpolymers incorporating alkyl 2-norbornene-2-carboxylates (methyl, 1a; ethyl-derived lactone, 1b; hydroxyethyl, 1c) as norbornane-backbone comonomers were systematically compared for lithographic performance [1]. The ethyl ester-derived monomer (1b) introduces a γ-butyrolactone-containing side chain that contributes to both the requisite hydrophilicity for aqueous alkaline development and the high C/H ratio needed for plasma etch resistance. In contrast, the methyl ester (1a) provides higher norbornane incorporation efficiency but yields copolymers with different dissolution characteristics in standard tetramethylammonium hydroxide (TMAH) developers [1]. Terpolymer Tg values ranged from 142 °C to 180 °C depending on comonomer composition, with the norbornene-ester-derived units contributing to both thermal stability and dry-etch resistance [1]. The phenyl-substituted ethyl ester target compound offers an additional dimension of formulation control: the aromatic ring increases the C/H ratio further and may modulate the refractive index at 193 nm.

193-nm photoresist Alkyl 2-norbornene-2-carboxylate Dissolution rate

High-Value Application Scenarios for Ethyl 2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate: Where Its Structural Differentiation Is Decisive


Thermoplastic Elastomer Hard Blocks via Living ROMP: Phenyl-Driven Tg Enables Polystyrene-Level Performance

Living ROMP of exo-enriched ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate yields a glassy polymer segment with a Tg approaching 90 °C, as demonstrated for the structurally cognate poly(5-phenyl-2-norbornene) [1]. This Tg matches or approaches that of atactic polystyrene (~100 °C), the benchmark hard-block material in commercial thermoplastic elastomers (TPEs) such as SBS and SIS triblock copolymers. Unlike polystyrene, the ROMP-derived polynorbornene hard block can be produced with controlled molecular weight and narrow dispersity using well-defined Mo- or Ru-alkylidene initiators, and the ester functionality at the 2-position provides a chemical handle for post-polymerization modification or covalent attachment to soft segments [1]. The negligible impact of monomer endo/exo ratio on final polymer Tg means that procurement specifications can prioritize exo content for polymerization rate optimization without compromising thermal performance.

Radical Copolymerization with Alkyl Acrylates for High-Tg Optical Films and Coatings

As a 2,2-disubstituted norbornene, ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate is activated toward radical ring-opening incorporation into acrylate copolymer backbones, where each incorporated norbornane unit raises Tg substantially more than a styrene repeat unit [1]. The geminal phenyl and ethyl ester substituents are both located at the polymerization-active 2-position, potentially enhancing radical stabilizing effects and incorporation efficiency relative to mono-substituted norbornenes. The resulting copolymers combine the transparency and low birefringence characteristic of norbornane-backbone polymers with the mechanical flexibility of the acrylate matrix, making them candidates for optical films, flexible display substrates, and high-temperature coatings where both thermal stability and optical clarity are required [1].

Bioorthogonal Conjugation Handle for Pretargeted Imaging and Drug Delivery: Exo Isomer Required for Clinically Relevant Kinetics

Norbornene–tetrazine iEDDA ligation is among the fastest bioorthogonal reactions available, with second-order rate constants for unsubstituted norbornene reaching ~1 M⁻¹ s⁻¹ with optimized tetrazines [1]. The phenyl substituent in ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate is electronically neutral to mildly electron-donating, which is compatible with the inverse electron-demand mechanism and may modestly enhance dienophile reactivity relative to electron-withdrawing ester-only norbornenes. However, the exo stereoisomer is essential for achieving useful reaction rates; endo-rich material will exhibit kinetics comparable to unstrained alkenes and is unsuitable for time-sensitive in vivo pretargeting applications [1]. The ethyl ester provides a synthetic anchor for further derivatization (e.g., amidation, hydrolysis to carboxylic acid for bioconjugation) without compromising the strained double bond required for iEDDA reactivity.

Enantioselective Building Block for Chiral Ligand and Catalyst Synthesis

The demonstrated capacity of pig liver esterase to resolve aromatic-substituted norbornene mono-esters with up to 83% enantiomeric excess [1] establishes a viable route to optically enriched ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate. The resulting enantiomerically enriched norbornene ester can serve as a chiral building block for the synthesis of enantiopure norbornane-derived phosphine ligands, organocatalysts, or chiral auxiliaries. The rigid bicyclic framework provides conformational rigidity that is valuable for asymmetric induction, while the geminal phenyl and ester groups create a well-defined steric environment around the stereogenic center at C-2. Procurement of racemic material with subsequent enzymatic resolution may be more cost-effective than asymmetric Diels–Alder approaches that require stoichiometric chiral auxiliaries.

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